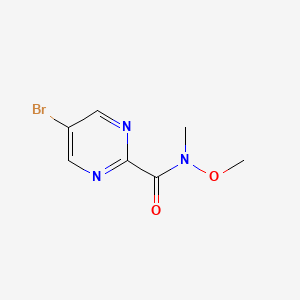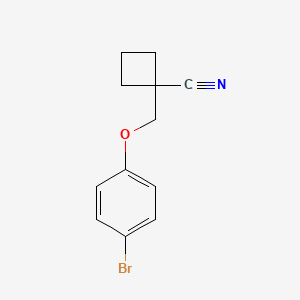
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile, with the chemical formula C₁₂H₁₂BrNO, is a compound that combines a cyclobutane ring with a nitrile group and a bromophenyl moiety. Its molecular weight is 266.13 g/mol
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile. One common method involves the reaction of 4-bromophenol with cyclobutanecarbonitrile in the presence of suitable reagents. The reaction proceeds through nucleophilic substitution, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions using a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed. The reaction temperature and duration may vary depending on the specific conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Análisis De Reacciones Químicas
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to the corresponding amine is feasible.
Oxidation: Oxidation of the compound may lead to the formation of other functional groups.
Common reagents include strong bases (e.g., NaOH), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Major products from these reactions include derivatives with modified functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Materials Science: The compound’s properties could contribute to novel materials or polymers.
Mecanismo De Acción
The exact mechanism by which 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
1-[(4-bromophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
Clave InChI |
BWZMTCUZDSFEIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(COC2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


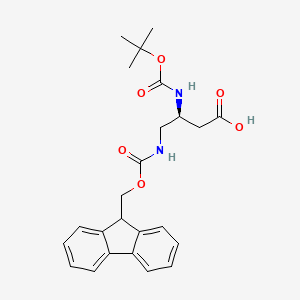

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
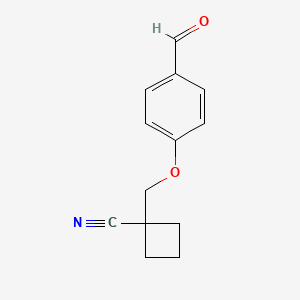
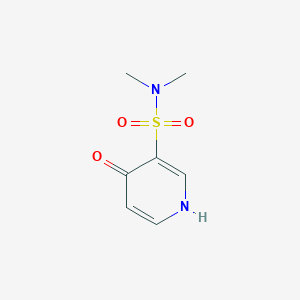
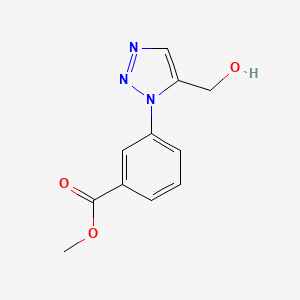
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)

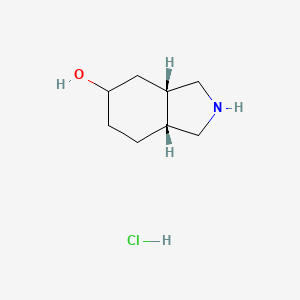
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

